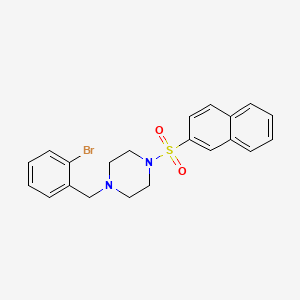
1-(2-Bromobenzyl)-4-(naphthalen-2-ylsulfonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-BROMOBENZYL)-4-(2-NAPHTHYLSULFONYL)PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a 2-bromobenzyl group and a 2-naphthylsulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-BROMOBENZYL)-4-(2-NAPHTHYLSULFONYL)PIPERAZINE typically involves a multi-step process:
Formation of 2-Bromobenzyl Chloride: This is achieved by reacting 2-bromotoluene with chlorine in the presence of a catalyst.
Nucleophilic Substitution: The 2-bromobenzyl chloride is then reacted with piperazine to form 1-(2-bromobenzyl)piperazine.
Sulfonylation: Finally, the 1-(2-bromobenzyl)piperazine is reacted with 2-naphthalenesulfonyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-BROMOBENZYL)-4-(2-NAPHTHYLSULFONYL)PIPERAZINE can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Nucleophilic Substitution: Products depend on the nucleophile used, such as azides, nitriles, or thiols.
Oxidation and Reduction: Products include various oxidized or reduced forms of the compound.
Hydrolysis: The major products are the corresponding sulfonic acids and piperazine derivatives.
Aplicaciones Científicas De Investigación
1-(2-BROMOBENZYL)-4-(2-NAPHTHYLSULFONYL)PIPERAZINE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Material Science: The compound’s unique structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 1-(2-BROMOBENZYL)-4-(2-NAPHTHYLSULFONYL)PIPERAZINE involves its interaction with specific molecular targets. The bromobenzyl group can interact with hydrophobic pockets in proteins, while the naphthylsulfonyl group can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
1-(2-BROMOBENZYL)-4-(2-NAPHTHYLSULFONYL)PIPERIDINE: Similar structure but with a piperidine ring instead of piperazine.
1-(2-CHLOROBENZYL)-4-(2-NAPHTHYLSULFONYL)PIPERAZINE: Similar structure but with a chlorine atom instead of bromine.
1-(2-BROMOBENZYL)-4-(2-PHENYLSULFONYL)PIPERAZINE: Similar structure but with a phenylsulfonyl group instead of naphthylsulfonyl.
Uniqueness: 1-(2-BROMOBENZYL)-4-(2-NAPHTHYLSULFONYL)PIPERAZINE is unique due to the combination of the bromobenzyl and naphthylsulfonyl groups, which confer specific chemical and biological properties not found in the similar compounds listed above.
Propiedades
Fórmula molecular |
C21H21BrN2O2S |
|---|---|
Peso molecular |
445.4 g/mol |
Nombre IUPAC |
1-[(2-bromophenyl)methyl]-4-naphthalen-2-ylsulfonylpiperazine |
InChI |
InChI=1S/C21H21BrN2O2S/c22-21-8-4-3-7-19(21)16-23-11-13-24(14-12-23)27(25,26)20-10-9-17-5-1-2-6-18(17)15-20/h1-10,15H,11-14,16H2 |
Clave InChI |
ONQGYPSJTZZSOW-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CC2=CC=CC=C2Br)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















